Methyl 2-amino-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate
Description
Methyl 2-amino-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate is a heterocyclic compound featuring an oxazole ring fused with a pyridine core. This structure is characterized by a methyl ester group at position 6 and an amino substituent at position 2 (Figure 1).
Properties
IUPAC Name |
methyl 2-amino-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-13-7(12)4-2-5-6(10-3-4)11-8(9)14-5/h2-3H,1H3,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINOBAPGXYKOFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N=C1)N=C(O2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl oxalyl chloride, followed by cyclization with urea to form the oxazole ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield amino-substituted derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can have enhanced biological activities and different physicochemical properties .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to methyl 2-amino-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate exhibit antimicrobial properties. In vitro studies have shown that derivatives of this compound can inhibit the growth of various pathogenic microorganisms. For instance, a study on related oxazolo-pyridine derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Compounds in the oxazole family have been studied for their ability to induce apoptosis in cancer cells. Preliminary studies indicate that this compound could be explored further for its efficacy against specific cancer cell lines .
Neuroprotective Effects
There is emerging interest in the neuroprotective properties of oxazole derivatives. Research has shown that certain compounds can protect neuronal cells from oxidative stress and apoptosis. This compound may be investigated for similar neuroprotective mechanisms, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Building Block in Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for synthesizing more complex molecules. For example:
| Reaction Type | Conditions | Product Example |
|---|---|---|
| Alkylation | Methyl iodide in the presence of bases | Alkylated derivatives |
| Acylation | Acid chlorides under basic conditions | Acylated products |
| Cyclization | Heat or acid catalysis | New heterocyclic compounds |
These reactions highlight its potential as a precursor for developing novel pharmaceuticals.
Case Study 1: Antimicrobial Properties
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various oxazole derivatives against standard bacterial strains. This compound was included in the screening process and exhibited promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study 2: Anticancer Activity
In another investigation focusing on cancer cell lines (e.g., breast and colon cancer), this compound was tested for cytotoxic effects. The results indicated that it significantly reduced cell viability at certain concentrations, suggesting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of methyl 2-amino-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes critical structural and functional variations among analogs:
Notes:
- Positional Isomerism : The oxazolo[5,4-b]pyridine analog () exhibits a shifted fusion site, altering steric and electronic interactions compared to the [4,5-b] system.
- Functional Groups: The amino group (-NH₂) at C2 enhances nucleophilicity, making the compound a candidate for further derivatization (e.g., coupling reactions in STING agonists ). In contrast, the oxo group (=O) in Methyl 2-oxo-2H,3H-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate reduces reactivity, limiting its utility in nucleophilic substitutions .
Physical and Spectroscopic Properties
- Melting Points : Decomposition temperatures range from 160°C (compound 5 in ) to 216°C (compound 7 in ), influenced by substituent bulk and hydrogen bonding.
- Spectroscopy : IR spectra for oxazolo derivatives show characteristic C=O stretches at ~1710 cm⁻¹ (), while ¹H NMR data (e.g., δ 7.2–8.5 ppm for aromatic protons) confirm regioselective synthesis ().
Biological Activity
Methyl 2-amino-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate (often referred to as Methyl 2-amino-oxazole) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound based on diverse research findings.
- Molecular Formula : C₇H₈N₄O₃
- Molecular Weight : 180.16 g/mol
- CAS Number : 1783930-32-4
The compound features an oxazole ring fused with a pyridine structure, which is significant for its biological activities.
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions that integrate various functional groups. Common methods include:
- Cyclization of Amino Acids : Utilizing amino acids as starting materials to form the oxazole ring.
- Condensation Reactions : Employing condensation reactions between pyridine derivatives and oxazole precursors.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : A-549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
- Findings : The compound showed significant inhibition of cell proliferation in a dose-dependent manner, suggesting its potential as an anticancer agent .
Immunomodulatory Effects
This compound has also been evaluated for its immunomodulatory properties. It was found to:
- Inhibit Proliferation : Suppress the proliferation of human peripheral blood lymphocytes induced by phytohemagglutinin A.
- Cytokine Production : Modulate the production of pro-inflammatory cytokines such as TNF-α in human whole blood cultures .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Signaling Pathway Modulation : The compound appears to influence key signaling pathways involved in cell growth and apoptosis.
- Caspase Activation : It may activate caspases leading to programmed cell death in tumor cells .
Case Studies and Research Findings
A notable study involved the synthesis and biological evaluation of a series of oxazolo[5,4-d]pyrimidine derivatives, including this compound. The results indicated that:
- Compounds displayed low toxicity while effectively inhibiting tumor cell growth.
- The best-performing derivatives were identified for further development as potential therapeutic agents against cancer and autoimmune disorders .
Comparative Biological Activity Table
| Compound Name | Structure Type | Anticancer Activity | Immunomodulatory Effects |
|---|---|---|---|
| This compound | Oxazole-Pyridine | High (A-549, HeLa) | Moderate inhibition of TNF-α |
| SCM5 | Oxazolo[5,4-d]pyrimidine | Moderate | Strong immunoregulatory profile |
| SCM9 | Oxazolo[5,4-d]pyrimidine | High (HHV-1 inhibition) | Moderate |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Methyl 2-amino-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate?
- The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example, analogous oxazolo-pyridine derivatives are synthesized via condensation of aminothiazole or aminotriazole precursors with pyridine carboxylic esters under basic conditions, followed by cyclization . Key steps include:
- Cyclization : Reacting 5-amino-substituted heterocyclic precursors (e.g., triazoles or oxazoles) with ethyl nicotinate derivatives.
- Reduction : Use of lithium aluminium hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) to reduce ethoxycarbonyl groups to hydroxymethyl intermediates .
- Oxidation : Dess-Martin periodinane in dichloromethane to oxidize alcohols to aldehydes for downstream functionalization .
Q. How is the molecular structure of this compound validated in academic research?
- Structural confirmation relies on a combination of analytical techniques:
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify proton environments and carbon frameworks, with characteristic shifts for oxazole (δ 7.5–8.5 ppm) and ester groups (δ 3.8–4.2 ppm for methyl) .
- IR Spectroscopy : Peaks at ~1700 cm<sup>−1</sup> confirm ester carbonyl groups, while amino groups exhibit N-H stretches near 3300 cm<sup>−1</sup> .
- X-ray Crystallography : Resolves spatial arrangements of fused oxazole-pyridine rings and confirms bond angles/distances .
Q. What preliminary biological screening assays are used to evaluate its therapeutic potential?
- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans), with MIC (Minimum Inhibitory Concentration) values quantified .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values, often paired with kinase inhibition studies targeting pathways like EGFR or VEGF .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields of this compound?
- Temperature Control : Cyclization steps require precise heating (e.g., 80–100°C) to avoid side reactions like over-oxidation .
- Solvent Selection : Anhydrous THF or DMF under inert atmospheres (N2/Ar) minimizes hydrolysis of intermediates .
- Catalyst Use : Lewis acids (e.g., ZnCl2) or bases (e.g., Et3N) accelerate cyclization and improve regioselectivity .
- Yield Data : Ethyl 7-amino-5-methyl-2-phenyl derivatives report 45% yields under optimized conditions, with purity confirmed via HPLC .
Q. What strategies resolve contradictions in spectral data interpretation for structurally similar derivatives?
- Comparative Analysis : Cross-referencing NMR/IR data with structurally analogous compounds (e.g., triazolo-pyridines) to assign ambiguous peaks .
- Isotopic Labeling : <sup>15</sup>N or <sup>13</sup>C labeling clarifies nitrogen/carbon environments in fused heterocycles .
- Computational Modeling : DFT (Density Functional Theory) calculations predict NMR chemical shifts and validate experimental data .
Q. How are structure-activity relationships (SAR) investigated for this compound’s bioactivity?
- Derivatization : Synthesizing analogs with substituents at the 2-amino (e.g., alkylation, acylation) or pyridine-6-carboxylate positions (e.g., ester-to-amide conversion) .
- Biological Testing : Correlating substituent effects (e.g., electron-withdrawing groups on the oxazole ring) with enhanced antimicrobial or kinase inhibition activity .
- Case Study : Substituting the methyl ester with a trifluoromethyl group increased lipophilicity, improving blood-brain barrier penetration in neuroblastoma models .
Q. What advanced techniques are used to study its mechanism of action in cancer cells?
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies differentially expressed proteins in treated vs. untreated cells .
- Molecular Docking : Predicts binding affinities to targets like topoisomerase II or PARP-1, validated by SPR (Surface Plasmon Resonance) .
- Flow Cytometry : Quantifies apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) in dose-dependent studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
